molecular formula C20H25N3O2 B2750978 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea CAS No. 1797022-09-3

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea

Cat. No.: B2750978
CAS No.: 1797022-09-3
M. Wt: 339.439
InChI Key: JVFYOYLNWVQYGX-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxypiperidine moiety and a tolyl group linked through a urea bond

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has been investigated for its potential as a ligand in receptor binding studies, helping to elucidate the mechanisms of various biological processes.

    Medicine: Preliminary studies suggest that it may have pharmacological activity, making it a candidate for drug development and therapeutic applications.

    Industry: Its unique chemical properties make it useful in the production of specialty chemicals and advanced materials.

Preparation Methods

The synthesis of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with p-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The urea bond can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:

    1-(4-(3-Hydroxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea: The position of the tolyl group is different, which can influence the compound’s chemical and physical properties.

    1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-chlorophenyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-5-7-16(8-6-15)21-20(24)22-17-9-11-18(12-10-17)23-13-3-4-19(14-23)25-2/h5-12,19H,3-4,13-14H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFYOYLNWVQYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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